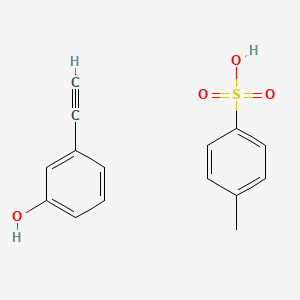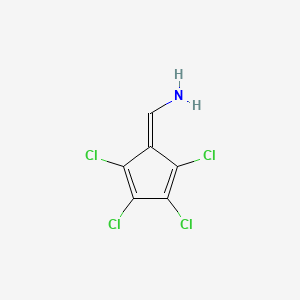
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine is a chemical compound with the molecular formula C7H3Cl4N It is characterized by the presence of a cyclopentadiene ring substituted with four chlorine atoms and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine typically involves the chlorination of cyclopentadiene followed by the introduction of the methanamine group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the cyclopentadiene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachlorocyclopentadiene
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,4-Tetrachlorocyclohexane
Uniqueness
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other tetrachlorinated compounds
Properties
CAS No. |
56524-23-3 |
|---|---|
Molecular Formula |
C6H3Cl4N |
Molecular Weight |
230.9 g/mol |
IUPAC Name |
(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine |
InChI |
InChI=1S/C6H3Cl4N/c7-3-2(1-11)4(8)6(10)5(3)9/h1H,11H2 |
InChI Key |
FOPWQTHZILLZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


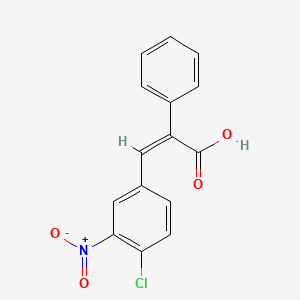
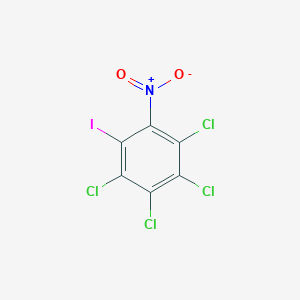

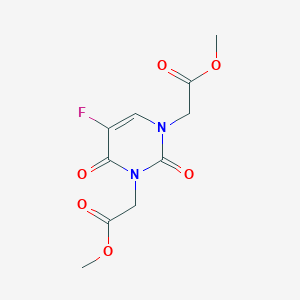
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)

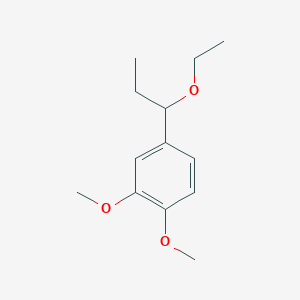
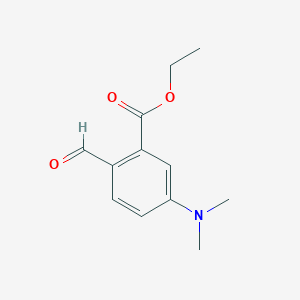
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
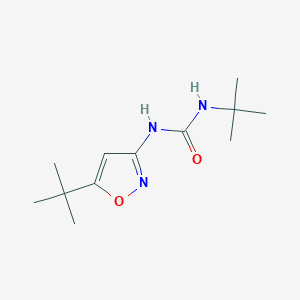
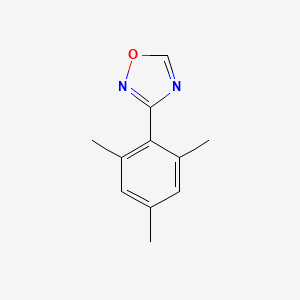
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
